3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-3,4-dihydro-1,2,3-benzotriazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-3,4-dihydro-1,2,3-benzotriazin-4-one, also known as 3-POP, is a synthetic compound belonging to the benzotriazinone family. It was first identified in the early 2000s and has since been studied for its potential applications in the fields of scientific research and drug development. 3-POP has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action of various drugs.
Applications De Recherche Scientifique
3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-3,4-dihydro-1,2,3-benzotriazin-4-one has been used in scientific research to study the mechanisms of action of various drugs. It has also been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on other physiological systems, such as the endocrine system.
Mécanisme D'action
3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-3,4-dihydro-1,2,3-benzotriazin-4-one acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-3,4-dihydro-1,2,3-benzotriazin-4-one increases the amount of acetylcholine in the brain, which has a variety of effects on the nervous system.
Biochemical and Physiological Effects
3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-3,4-dihydro-1,2,3-benzotriazin-4-one has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to have anticonvulsant and anxiolytic effects, as well as to reduce inflammation and increase the production of endorphins. It has also been found to have neuroprotective effects, and has been shown to reduce the risk of stroke and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-3,4-dihydro-1,2,3-benzotriazin-4-one in laboratory experiments is its ability to inhibit the enzyme acetylcholinesterase, which allows for the study of the effects of various drugs on the nervous system. The major limitation of using 3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-3,4-dihydro-1,2,3-benzotriazin-4-one in laboratory experiments is that it is not approved for human use, so its effects in humans are not known.
Orientations Futures
There are a variety of potential future directions for 3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-3,4-dihydro-1,2,3-benzotriazin-4-one research. It could be used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on other physiological systems, such as the endocrine system. It could also be used to study the effects of drugs on the immune system, and to develop new treatments for neurological disorders. Additionally, 3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-3,4-dihydro-1,2,3-benzotriazin-4-one could be used to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, 3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-3,4-dihydro-1,2,3-benzotriazin-4-one could be used to develop new drugs for the treatment of addiction.
Méthodes De Synthèse
3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is synthesized from the reaction of 4-phenylpiperazine with 6-oxo-6-hexylbenzotriazole in the presence of a base. This reaction is carried out in an aqueous solution at room temperature, and the product is isolated by precipitation. The yield of the reaction is typically between 75-80%.
Propriétés
IUPAC Name |
3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c29-22(27-17-15-26(16-18-27)19-9-3-1-4-10-19)13-5-2-8-14-28-23(30)20-11-6-7-12-21(20)24-25-28/h1,3-4,6-7,9-12H,2,5,8,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYUQZDEEFADPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-oxo-6-(4-phenylpiperazino)hexyl]-1,2,3-benzotriazin-4(3H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.